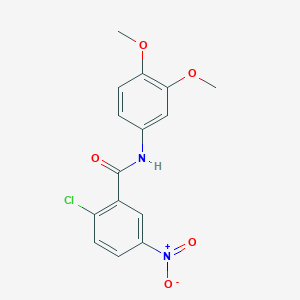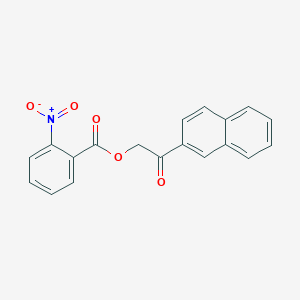
3-(2-chlorophenyl)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-chlorophenyl)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one, also known as CEC, is a synthetic compound that belongs to the class of coumarin derivatives. CEC has been the subject of extensive research in recent years due to its potential therapeutic applications. In
Mecanismo De Acción
The exact mechanism of action of 3-(2-chlorophenyl)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one is not fully understood, but it is thought to involve the modulation of various signaling pathways. In cancer cells, 3-(2-chlorophenyl)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one has been shown to induce apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. In inflammation, 3-(2-chlorophenyl)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one has been found to suppress the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. In neurodegenerative diseases, 3-(2-chlorophenyl)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one has been shown to reduce oxidative stress and inflammation by activating the Nrf2/ARE signaling pathway.
Biochemical and Physiological Effects:
3-(2-chlorophenyl)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 3-(2-chlorophenyl)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one has been found to induce apoptosis and cell cycle arrest, reduce migration and invasion, and inhibit angiogenesis. In inflammation, 3-(2-chlorophenyl)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one has been shown to suppress the production of pro-inflammatory cytokines, reduce oxidative stress, and inhibit the activation of immune cells. In neurodegenerative diseases, 3-(2-chlorophenyl)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one has been shown to reduce oxidative stress and inflammation, improve mitochondrial function, and enhance neurotrophic factor expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-(2-chlorophenyl)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one is its relatively simple synthesis method, which makes it readily available for laboratory experiments. Another advantage is its broad range of potential therapeutic applications, which makes it a versatile compound for research. However, one limitation of 3-(2-chlorophenyl)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one is its low solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the safety and toxicity of 3-(2-chlorophenyl)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one.
Direcciones Futuras
There are several future directions for research on 3-(2-chlorophenyl)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of 3-(2-chlorophenyl)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one. Another area of interest is the investigation of 3-(2-chlorophenyl)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one's potential therapeutic applications in other areas, such as cardiovascular disease and metabolic disorders. Additionally, more research is needed to understand the mechanism of action of 3-(2-chlorophenyl)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one and to identify potential drug targets. Finally, the safety and toxicity of 3-(2-chlorophenyl)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one need to be thoroughly investigated to determine its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 3-(2-chlorophenyl)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one involves the condensation of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization with methylamine and subsequent methylation. The yield of 3-(2-chlorophenyl)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one is typically around 50%, and the purity can be improved through recrystallization.
Aplicaciones Científicas De Investigación
3-(2-chlorophenyl)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one has been investigated for its potential therapeutic applications in various areas, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 3-(2-chlorophenyl)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, 3-(2-chlorophenyl)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one has been found to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. In neurodegenerative disease research, 3-(2-chlorophenyl)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Propiedades
IUPAC Name |
3-(2-chlorophenyl)-6-ethyl-7-methoxy-2-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClO3/c1-4-12-9-14-17(10-16(12)22-3)23-11(2)18(19(14)21)13-7-5-6-8-15(13)20/h5-10H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWZAQVDMVGLBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC)OC(=C(C2=O)C3=CC=CC=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-chlorophenyl)-2-{[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5720324.png)
![2-[2-bromo-4-(2-{[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}carbonohydrazonoyl)-6-ethoxyphenoxy]acetamide](/img/structure/B5720327.png)


![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-methyl-4,5-dihydro-1H-imidazole-1-carbothioamide](/img/structure/B5720343.png)


![4-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]phenol](/img/structure/B5720374.png)

![N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B5720382.png)

![1-[2-(4-bromo-2-methylphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5720400.png)
